Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester
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Overview
Description
Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexane, featuring a carboxylic acid group, a tert-butyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to enhance the reaction rate and yield. Additionally, the use of solid acid catalysts can reduce the need for corrosive liquid acids, making the process safer and more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-.
Reduction: Cyclohexanemethanol, 5-(1,1-dimethylethyl)-2-oxo-.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 3-(1,1-dimethylethyl)-2-oxo-, methyl ester
- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-2-oxo-, methyl ester
- Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-3-oxo-, methyl ester
Uniqueness
Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester is unique due to the specific positioning of the tert-butyl and ester groups, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-oxo group also adds to its distinct properties compared to other similar compounds.
Biological Activity
Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester (CAS No. 74851-58-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C12H20O3
- Molecular Weight: 212.29 g/mol
- Structure: The compound features a cyclohexane ring with a carboxylic acid group and a methyl ester functional group, contributing to its reactivity and biological interactions.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of various compounds related to cyclohexanecarboxylic acid derivatives. For instance:
- Cytotoxicity Studies: A study highlighted that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism of action is often attributed to the ability of these compounds to induce apoptosis in cancer cells through mitochondrial pathways .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Cyclohexanecarboxylic acid derivative | HeLa | 52.53 |
Doxorubicin (control) | HeLa | 3.46 |
Anti-inflammatory Effects
Cyclohexanecarboxylic acid derivatives have also been shown to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the expression of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
The biological activity of cyclohexanecarboxylic acid derivatives can be attributed to several mechanisms:
- Apoptosis Induction: Compounds may activate caspases and other apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation: These compounds can disrupt cell cycle progression, leading to reduced proliferation rates in cancerous cells.
- Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .
Case Studies and Research Findings
-
Study on Cytotoxic Activity:
A comprehensive study assessed the cytotoxic effects of cyclohexanecarboxylic acid derivatives on various cancer cell lines. Results indicated that certain structural modifications enhanced their anticancer activity significantly. -
Mechanistic Insights:
Research published in the Journal of Medicinal Chemistry detailed the molecular interactions between cyclohexanecarboxylic acid derivatives and cellular targets, elucidating how these compounds can trigger apoptotic pathways in malignant cells. -
Comparative Analysis:
A comparative analysis between cyclohexanecarboxylic acid derivatives and established anticancer agents demonstrated that while some derivatives were less potent than conventional drugs like doxorubicin, they exhibited lower toxicity profiles, making them promising candidates for further development .
Properties
CAS No. |
74851-58-4 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-12(2,3)8-5-6-10(13)9(7-8)11(14)15-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
VIIDTQNSMYMAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)C(=O)OC |
Origin of Product |
United States |
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